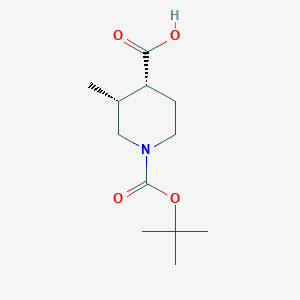

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid

Description

This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid group at the 4-position. Its stereochemistry ((3R,4R)-rel) and methyl substituent at position 3 distinguish it from related structures. It is primarily used in organic synthesis, particularly in peptide chemistry and as a chiral building block for pharmaceuticals .

Properties

IUPAC Name |

(3R,4R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQQTPBWJCJGSV-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207267-93-3 | |

| Record name | rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight: 243.3 g/mol

- CAS Number: 1932586-23-6

- IUPAC Name: (3R,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid

The presence of a tert-butoxycarbonyl group at the nitrogen atom and a carboxylic acid functional group contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against various strains, though specific data on efficacy is limited.

- Neuropharmacological Effects: The compound may interact with neurotransmitter systems, indicating potential applications in treating cognitive disorders.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Potential activity against Gram-positive bacteria. |

| Neuropharmacological | Possible modulation of neurotransmitter systems related to cognitive function. |

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. While the exact molecular targets remain to be fully elucidated, initial findings suggest that the compound may influence pathways associated with neurotransmission and microbial inhibition.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Amination: Involves the reaction of tert-butoxycarbonyl-protected piperidine with appropriate carboxylic acids.

- Coupling Reactions: Utilizes coupling agents to facilitate the formation of the desired piperidine structure from simpler precursors.

These synthetic routes highlight the versatility of this compound in organic chemistry and its potential as a building block for more complex biologically active molecules.

Study on Antimicrobial Activity

A study investigated the antibacterial properties of various piperidine derivatives, including this compound. The results indicated moderate activity against selected Gram-positive bacteria, suggesting that modifications to the piperidine structure could enhance efficacy .

Neuropharmacological Investigations

Research exploring the neuropharmacological effects of similar compounds revealed that modifications at the piperidine nitrogen could influence binding affinity to neurotransmitter receptors. This suggests a pathway for developing derivatives aimed at treating cognitive dysfunctions .

Scientific Research Applications

Building Block in Organic Synthesis

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations makes it valuable for constructing complex molecules.

Table 1: Comparison of Synthesis Applications

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Boc-piperidine | Piperidine ring | Commonly used as a protecting group |

| 1-(tert-butoxycarbonyl)-2-pyrrolidinone | Pyrrolidine ring | Used in peptide synthesis |

| 1-(tert-butoxycarbonyl)-3-pyrrolidinylcarboxylic acid | Pyrrolidine derivative | Exhibits antibacterial activity |

The unique stereochemistry and functional groups of this compound enable synthetic pathways that are not possible with other similar compounds.

Pharmacological Research

Research indicates that this compound may exhibit various pharmacological activities. It is studied for its potential interactions with biological targets, which are crucial for understanding its therapeutic applications.

Case Study: Interaction Studies

Studies have shown that derivatives of this compound can interact with specific receptors and enzymes, providing insights into their mechanisms of action. For instance, modifications to the Boc group can enhance binding affinity to target proteins, making it a focus for drug development.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its role in developing new drugs aimed at treating various diseases. Its structural properties allow it to be modified into more potent therapeutic agents.

Specialty Chemicals

The compound is utilized in the production of specialty chemicals due to its unique structural features. It serves as an essential component in various industrial processes, including the synthesis of agrochemicals and other fine chemicals.

Table 2: Industrial Applications Overview

| Application Area | Description |

|---|---|

| Agrochemicals | Used in the synthesis of pesticides and herbicides |

| Fine Chemicals | Serves as an intermediate in producing specialty materials |

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Steric Effects : Bulky substituents (e.g., phenyl, isopropylphenyl) increase molecular weight and hydrophobicity but may reduce solubility .

- Chirality : The (3R,4R)-rel configuration in the target compound is critical for its role as a chiral synthon, mirroring trends in bioactive molecules like thiazolidines .

- Safety Profiles : Carboxylic acid and Boc groups commonly contribute to skin/eye irritation hazards, but substituent choice modulates toxicity .

Q & A

Basic Questions

Q. What synthetic strategies are effective for synthesizing (3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) and acid hydrolysis. Key steps include:

Coupling Reactions : Under inert atmospheres (40–100°C, 5.5 hours) with cesium carbonate as a base .

Hydrolysis : Hydrochloric acid-mediated deprotection (93–96°C, 17 hours) to yield the carboxylic acid .

- Optimization : Yield improvements rely on temperature control, catalyst loading, and inert conditions. For example, a two-step protocol achieved higher efficiency than a four-step alternative (see table below).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃, tert-butanol, 40–100°C | 61.9 g | |

| 2 | HCl, H₂O, 93–96°C | High purity |

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Based on GHS classifications (oral toxicity Category 4, skin irritation Category 2):

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation (H335) .

- First Aid :

- Skin contact: Rinse with water, remove contaminated clothing .

- Ingestion: Seek medical attention; do not induce vomiting .

Q. How is X-ray crystallography applied to confirm the compound’s stereochemistry?

- Methodological Answer :

- Data Collection : High-resolution X-ray diffraction data are collected using synchrotron or rotating anode sources.

- Refinement : SHELXL refines the structure, addressing challenges like twinning or disorder. For example, SHELX programs resolve piperidine ring conformations and Boc-group orientations .

- Validation : R-factor convergence (<0.05) and electron density maps confirm stereochemical assignments .

Advanced Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries or chromatography (e.g., Chiralpak® columns) to separate (3R,4R) and (3S,4S) isomers.

- Validation :

- X-ray Crystallography : Absolute configuration determination via Flack parameter .

- Circular Dichroism (CD) : Compare optical activity with known standards (e.g., related piperidine derivatives in ).

Q. What methodologies are recommended for impurity profiling and identification?

- Methodological Answer :

- UPLC/HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities. For example, a related impurity (Impurity J) was detected at Rt 1.39 min .

- Mass Spectrometry : High-resolution MS (HRMS) identifies byproducts like de-Boc intermediates or hydrolysis artifacts .

Q. How do computational modeling approaches aid in predicting reactivity for further derivatization?

- Methodological Answer :

- DFT Calculations : Optimize transition states for reactions at the piperidine nitrogen or carboxylic acid group. For fluorinated analogs (e.g., 4,4-difluoro derivatives), predict electronic effects on Boc-group stability .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., methyl group modifications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.